molecular formula C26H18LiN4NaO8S2 B562475 lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 110152-63-1

lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B562475
CAS No.: 110152-63-1
M. Wt: 608.5
InChI Key: WOULRMGYTJUQFH-SEPHDYHBSA-L
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, lithium sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, lithium sodium salt typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce sulfonic acid groups.

    Neutralization: The sulfonated product is neutralized with lithium and sodium hydroxides to form the lithium sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo groups are converted to nitro groups.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aromatic amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, lithium sodium salt has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt): Similar structure but with nitro groups instead of hydroxy groups.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-aminophenyl)azo)-, potassium sodium salt): Contains amino groups instead of hydroxy groups.

Uniqueness

The presence of hydroxy groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-hydroxyphenyl)azo)-, lithium sodium salt makes it unique compared to its analogs. These hydroxy groups can participate in hydrogen bonding and other interactions, which can influence the compound’s solubility, reactivity, and biological activity.

Properties

CAS No.

110152-63-1

Molecular Formula

C26H18LiN4NaO8S2

Molecular Weight

608.5

IUPAC Name

lithium;sodium;5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-[(E)-2-[4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C26H20N4O8S2.Li.Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,29-30H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+;;

InChI Key

WOULRMGYTJUQFH-SEPHDYHBSA-L

SMILES

[Li+].C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Synonyms

Benzenesulfonic acid, 2,2-(1,2-ethenediyl)bis5-(4-hydroxyphenyl)azo-, lithium sodium salt

Origin of Product

United States

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